molecular formula C17H27NO6 B4002514 2-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid

2-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid

Cat. No.: B4002514
M. Wt: 341.4 g/mol
InChI Key: XKVQLEYRAOPNQM-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid is a useful research compound. Its molecular formula is C17H27NO6 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound [2-(4-isopropyl-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate is 341.18383758 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Cyclic Hydroxamic Acids and Lactams

Research by Hartenstein and Sicker (1993) explored the synthesis of cyclic hydroxamic acids and lactams, utilizing ethyl 2-nitrophenyl oxalate and its derivatives. This study highlights the catalytic hydrogenation processes that yield hydroxamic acids and lactams, which are significant in medicinal chemistry and biological applications. The versatility of these synthetic routes demonstrates the potential for creating bioactive compounds (H. Hartenstein & D. Sicker, 1993).

Antimicrobial Activities of Thiazoles

Wardkhan et al. (2008) focused on the synthesis of thiazoles and their derivatives with antimicrobial activities. By studying the reactivity of ethoxy carbonyl methylene thiazol-4-one with various reagents, they synthesized compounds that exhibit in vitro antimicrobial properties against bacterial and fungal isolates. This research underscores the importance of chemical synthesis in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

Enhanced Lipase-Catalyzed N-Acylation

The study by Cammenberg et al. (2006) delves into the molecular basis for the enhanced lipase-catalyzed N-acylation of 1-phenylethanamine, demonstrating how modifying acylation reagents can significantly increase reaction rates. This research highlights the application of molecular modeling and enzymatic catalysis in optimizing synthetic routes for pharmaceutical intermediates (Maria Cammenberg et al., 2006).

Synthesis of Dicarboxylic Acid Amides and Diamides

Aghekyan et al. (2018) reported on the synthesis of dicarboxylic acid amides and diamides, illustrating the condensation reactions of various amines with oxalate derivatives. Such compounds have applications in material science and as intermediates in organic synthesis (A. A. Aghekyan et al., 2018).

Photoassisted Fenton Reaction for Oxidation of Organic Compounds

Pignatello and Sun (1995) explored the complete oxidation of organic pollutants in water using the photoassisted Fenton reaction. Their work provides insights into the degradation pathways of persistent organic pollutants, offering a potential application for environmental remediation technologies (J. Pignatello & Yunfu. Sun, 1995).

Properties

IUPAC Name

2-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.C2H2O4/c1-12(2)15-6-5-14(11-13(15)3)18-10-8-16-7-9-17-4;3-1(4)2(5)6/h5-6,11-12,16H,7-10H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVQLEYRAOPNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCNCCOC)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid
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2-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid
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2-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid
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2-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid
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2-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid

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